molecular formula C15H16N2O B7508928 N-ethyl-6-methyl-N-phenylpyridine-2-carboxamide

N-ethyl-6-methyl-N-phenylpyridine-2-carboxamide

Cat. No.: B7508928
M. Wt: 240.30 g/mol
InChI Key: PFGZJRYPKOCGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-6-methyl-N-phenylpyridine-2-carboxamide (EMPC) is a synthetic compound that belongs to the class of pyridinecarboxamides. It is commonly used in scientific research as a selective inhibitor of the protein kinase C (PKC) enzyme. PKC is involved in various cellular processes, including cell growth, differentiation, and signal transduction. EMPC has been shown to have potential therapeutic applications in the treatment of cancer, neurological disorders, and cardiovascular diseases.

Mechanism of Action

N-ethyl-6-methyl-N-phenylpyridine-2-carboxamide acts as a selective inhibitor of PKC, which is involved in various cellular processes. PKC is a key regulator of cell growth, differentiation, and signal transduction. By inhibiting PKC, this compound can disrupt these cellular processes and induce cell death in cancer cells. Additionally, this compound may protect neurons from damage by inhibiting the activation of PKC in response to oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis (programmed cell death) by disrupting the cell cycle and inhibiting the activity of anti-apoptotic proteins. In neurons, this compound may protect against oxidative stress by reducing the production of reactive oxygen species and inhibiting the activation of PKC. Additionally, this compound has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-6-methyl-N-phenylpyridine-2-carboxamide in lab experiments is its selectivity for PKC. This allows researchers to specifically target PKC and study its effects on various cellular processes. Additionally, this compound has been shown to have low toxicity and can be used at relatively high concentrations without causing significant harm to cells. However, one limitation of this compound is its solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-ethyl-6-methyl-N-phenylpyridine-2-carboxamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in the treatment of cancer, neurological disorders, and cardiovascular diseases. Finally, research on the mechanisms of action of this compound and its effects on various cellular processes may lead to new insights into the role of PKC in health and disease.

Synthesis Methods

N-ethyl-6-methyl-N-phenylpyridine-2-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 6-methyl-2-pyridinecarboxylic acid with N-ethyl-N-phenylurea in the presence of a catalyst such as triethylamine. The resulting product is then purified using chromatographic techniques.

Scientific Research Applications

N-ethyl-6-methyl-N-phenylpyridine-2-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases. Additionally, this compound has been shown to have cardioprotective effects and may be useful in the treatment of cardiovascular diseases.

Properties

IUPAC Name

N-ethyl-6-methyl-N-phenylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-3-17(13-9-5-4-6-10-13)15(18)14-11-7-8-12(2)16-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGZJRYPKOCGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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